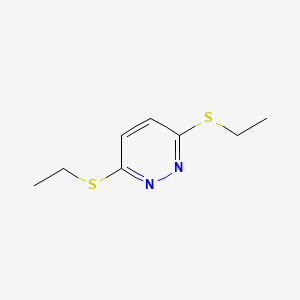
N-Carbamoyl-2-chloro-4-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Carbamoyl-2-chloro-4-methylpentanamide is a chemical compound with the molecular formula C7H13ClN2O2 It is an amide derivative that contains both a carbamoyl group and a chloro-substituted methylpentane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-chloro-4-methylpentanamide typically involves the reaction of 2-chloro-4-methylpentanoyl chloride with urea. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Carbamoyl-2-chloro-4-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted amides, thiolamides, and alkoxyamides.
Hydrolysis: The major products are 2-chloro-4-methylpentanoic acid and urea.
Oxidation and Reduction: Oxidation may yield N-carbamoyl-2-chloro-4-methylpentanoic acid, while reduction can produce N-carbamoyl-2-chloro-4-methylpentanamine.
科学研究应用
N-Carbamoyl-2-chloro-4-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-Carbamoyl-2-chloro-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloro group may also participate in interactions with hydrophobic pockets within the target molecules, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-Carbamoyl-2-chloropentanamide: Lacks the methyl group, resulting in different chemical properties and reactivity.
N-Carbamoyl-4-methylpentanamide: Lacks the chloro group, affecting its substitution reactions and biological activity.
N-Carbamoyl-2-chloro-4-methylhexanamide: Has an additional carbon in the alkyl chain, altering its physical properties and solubility.
Uniqueness
N-Carbamoyl-2-chloro-4-methylpentanamide is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
62721-32-8 |
|---|---|
分子式 |
C7H13ClN2O2 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
N-carbamoyl-2-chloro-4-methylpentanamide |
InChI |
InChI=1S/C7H13ClN2O2/c1-4(2)3-5(8)6(11)10-7(9)12/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
InChI 键 |
OYISPHVWWNLQMW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14515169.png)

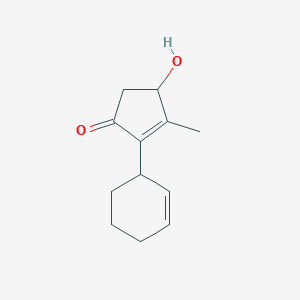
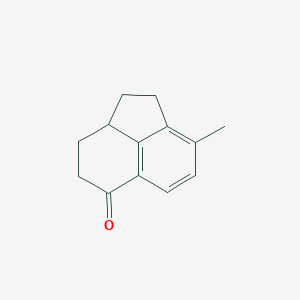
![Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14515193.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
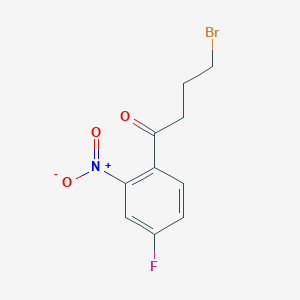

![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
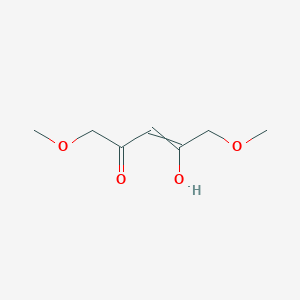
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
